molecular formula C6H7BrF2O B13641179 2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one

2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one

Katalognummer: B13641179
Molekulargewicht: 213.02 g/mol
InChI-Schlüssel: UADBBERUMBSCNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one is a chemical compound with the molecular formula C6H7BrF2O. This compound is notable for its unique structure, which includes a bromine atom, a difluoromethyl group, and a cyclopropyl ring. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Vorbereitungsmethoden

The synthesis of 2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one typically involves the reaction of a cyclopropyl ketone with bromine and difluoromethylating agents. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions, forming new carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive nature.

    Medicine: Research into potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one involves its interaction with various molecular targets. The bromine and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring adds rigidity to the molecule, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one include:

    2-Bromo-1-(1-(trifluoromethyl)cyclopropyl)ethan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Bromo-1-(2-fluorophenyl)ethan-1-one: Contains a fluorophenyl group instead of a cyclopropyl ring.

    2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one: Features a difluorocyclobutyl group instead of a difluoromethylcyclopropyl group.

The uniqueness of this compound lies in its combination of a difluoromethyl group and a cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C6H7BrF2O

Molekulargewicht

213.02 g/mol

IUPAC-Name

2-bromo-1-[1-(difluoromethyl)cyclopropyl]ethanone

InChI

InChI=1S/C6H7BrF2O/c7-3-4(10)6(1-2-6)5(8)9/h5H,1-3H2

InChI-Schlüssel

UADBBERUMBSCNO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C(F)F)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.